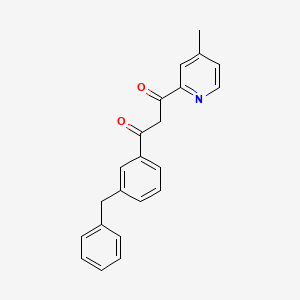

1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Diketone A is a versatile organic compound characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom. This structural feature imparts unique chemical properties, making 1,3-Diketone A a valuable intermediate in organic synthesis and a key component in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diketone A can be synthesized through several methods, including:

Claisen Condensation: This classical method involves the C-acylation of the α-position of ketones in the form of their metal enolates, enamines, or silyl ethers.

Soft Enolate Formation and Acylation: Ketones undergo soft enolate formation and acylation on treatment with magnesium bromide etherate (MgBr₂·OEt₂), diisopropylethylamine (i-Pr₂NEt), and various acylating agents.

Acylation with Acid Chlorides: Substituted 1,3-diketones can be synthesized from α,β-unsaturated ketones by treatment with acid chlorides and diethylzinc (Et₂Zn) in the presence of rhodium chloride triphenylphosphine (RhCl(PPh₃)₃).

Industrial Production Methods

Industrial production of 1,3-Diketone A often employs large-scale Claisen condensation reactions due to their efficiency and cost-effectiveness. The use of crude acid chlorides and soft enolate formation techniques also adds to the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diketone A undergoes various chemical reactions, including:

Oxidation: Conversion to diketones or other oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Introduction of different substituents at the α-position

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like acid chlorides and alkyl halides are employed under basic or acidic conditions

Major Products

The major products formed from these reactions include various substituted diketones, alcohols, and other functionalized derivatives .

Scientific Research Applications

1,3-Diketone A finds extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Diketone A involves its ability to form stable enolates and enols, which participate in various chemical reactions. The compound’s reactivity is influenced by the conjugation of the enol or enolate with the other carbonyl group, leading to the formation of six-membered rings and other stable intermediates .

Comparison with Similar Compounds

1,3-Diketone A can be compared with other similar compounds, such as:

2,4-Pentanedione: Another 1,3-diketone with similar reactivity but different substituents.

Acetylacetone: Known for its use as a chelating agent and in the synthesis of metal complexes.

Dibenzoylmethane: Exhibits anti-cancer properties and is used in medicinal chemistry.

These compounds share the 1,3-diketone structure but differ in their specific applications and reactivity profiles, highlighting the unique properties of 1,3-Diketone A .

Biological Activity

1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C19H19N1O2

- Molecular Weight : 295.37 g/mol

- IUPAC Name : 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-1,3-propanedione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the reaction of substituted pyridine derivatives with appropriate diketones under controlled conditions to yield the desired product. Various methods such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and purity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 1,3-propanedione derivatives. The compound has shown activity against various cancer cell lines, including:

- HeLa Cells : Exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.

- MCF7 Cells : Demonstrated promising results in inhibiting proliferation and inducing apoptosis.

A comparative study highlighted that modifications in the chemical structure can enhance cytotoxicity; for instance, introducing electron-withdrawing groups at specific positions was found to increase activity against cancer cells .

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant activities. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

-

Study on Anticancer Effects :

- A recent study assessed the efficacy of the compound on human cervical cancer cells (HeLa). Results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy.

-

Antioxidant Evaluation :

- An investigation into the antioxidant capacity revealed that the compound significantly reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against cellular damage.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HeLa | 25 µM (cytotoxic) | |

| Antioxidant | DPPH Assay | 75% inhibition | |

| Antimicrobial | E. coli | Zone of inhibition: 15 mm |

Table 2: Structure-Activity Relationship

Properties

CAS No. |

317332-83-5 |

|---|---|

Molecular Formula |

C22H19NO2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-(3-benzylphenyl)-3-(4-methylpyridin-2-yl)propane-1,3-dione |

InChI |

InChI=1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3 |

InChI Key |

FQCWXXQNGKKETK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)CC(=O)C2=CC=CC(=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.